molecular formula C23H18BrNO5 B11070032 3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B11070032
M. Wt: 468.3 g/mol
InChI Key: FOAUAWHYGWHQNJ-UHFFFAOYSA-N
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Description

3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzamide: The core structure consists of a benzene ring with an amide functional group (CONH₂) attached.

    3-bromo: This indicates a bromine atom (Br) substitution at the third position of the benzene ring.

    N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}: Here, we have an intricate substituent. It includes a 1,4-benzodioxin ring fused to a phenyl ring (with a methoxy group at the para position) and a carbonyl group (C=O) at the seventh position.

Preparation Methods

The synthetic routes for this compound involve intricate steps. One possible method is the Suzuki–Miyaura coupling , where an aryl bromide (such as 3-bromobenzamide) reacts with an aryl boronic acid or boronic ester. The reaction conditions typically include a palladium catalyst, base, and solvent . Industrial production methods may vary, but efficient coupling reactions are crucial.

Chemical Reactions Analysis

    Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to form new derivatives.

    Oxidation/Reduction: The carbonyl group (C=O) can participate in oxidation or reduction reactions.

    Common Reagents: Palladium catalysts, boronic acids/esters, and base.

    Major Products: Various derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: Investigating its interactions with cellular targets.

    Industry: Possible applications in materials science or drug development.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific protein targets, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other benzamides, indole derivatives, and 1,4-benzodioxin-based compounds.

    Uniqueness: Its combination of bromine, carbonyl, and benzodioxin moieties sets it apart.

Properties

Molecular Formula

C23H18BrNO5

Molecular Weight

468.3 g/mol

IUPAC Name

3-bromo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C23H18BrNO5/c1-28-17-7-5-14(6-8-17)22(26)18-12-20-21(30-10-9-29-20)13-19(18)25-23(27)15-3-2-4-16(24)11-15/h2-8,11-13H,9-10H2,1H3,(H,25,27)

InChI Key

FOAUAWHYGWHQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=CC=C4)Br)OCCO3

Origin of Product

United States

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